2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((6-(Pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-4-yl group at position 6 and a thioether-linked acetamide moiety at position 2.
Properties
IUPAC Name |
2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS2/c20-12(17-14-16-7-8-21-14)9-22-13-2-1-11(18-19-13)10-3-5-15-6-4-10/h1-8H,9H2,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBUPGBZOQCWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=NC=C2)SCC(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of a pyridazinone derivative with a suitable halogenating agent to introduce the pyridazinyl group.
Thioether Formation: The pyridazinyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with a thiazolyl acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against human breast cancer cells and showed promising results in inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In a study, derivatives of thiazole were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated moderate to high activity, suggesting its potential as an antibacterial agent .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research indicates that it may inhibit specific pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs .
Enzyme Inhibition
The unique structure of this compound allows it to interact with various biological targets. Studies have shown that it can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Receptor Binding Studies
The compound's ability to bind with specific receptors has been explored, highlighting its potential in drug design targeting receptor-mediated pathways. Docking studies have provided insights into how this compound interacts at the molecular level with target proteins .
Development of Novel Materials
Due to its unique electronic properties, this compound is being investigated for applications in materials science. Its structural characteristics make it suitable for developing materials with specific electronic or photonic properties, which could be useful in electronic devices or sensors .
Case Studies
- Cytotoxicity Against Cancer Cells : A study conducted on various cancer cell lines showed that the compound exhibited IC50 values comparable to established chemotherapeutic agents. This suggests its potential role in cancer treatment protocols.
- Antimicrobial Evaluation : In a comparative study, derivatives of this compound were tested alongside standard antibiotics. The results indicated superior activity against resistant strains of bacteria, highlighting its therapeutic potential .
- Anti-inflammatory Activity : A recent publication reported that derivatives of thiazole showed significant inhibition of inflammatory markers in vitro, supporting further investigation into their use as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The compound shares structural motifs with several analogs, including:
- Thioether-linked acetamides : Common in kinase inhibitors and anticonvulsants.
- Pyridazine/pyridine cores : Influence solubility and π-π stacking interactions.
- Heterocyclic substituents (thiazole, triazole, etc.) : Modulate target selectivity and metabolic stability.
Table 1: Key Structural Analogs and Modifications
Anticonvulsant Activity
Enzyme Inhibition
- Pyrimidine-based analog 17 : CK1 inhibitor with IC50 < 100 nM; trifluoromethyl group enhances binding affinity .
Physicochemical Properties
Advantages and Limitations of the Target Compound
- Advantages: Balanced lipophilicity from pyridazine and thiazole groups. Potential for dual kinase/ion channel modulation (inferred from analogs) .
- Limitations: No direct potency data available; reliance on analog extrapolation. Synthetic complexity may limit scalability.
Biological Activity
2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, identified by CAS number 1209879-78-6, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including pyridazinyl, pyridinyl, and thiazolyl groups, suggest various biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C₁₆H₁₄N₄OS₂, with a molecular weight of 342.4 g/mol. The structure incorporates a thioether linkage that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyridazinyl Intermediate : A pyridazinone derivative is reacted with a halogenating agent.
- Thioether Formation : The pyridazinyl intermediate is treated with a thiol compound.
- Acetamide Formation : The final product is obtained by reacting the thioether with a thiazolyl acetamide derivative under suitable conditions.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in cellular pathways. For instance, it may inhibit key enzymes linked to cell proliferation, suggesting potential anti-cancer properties.
Antitumor Activity
Several studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research has demonstrated that thiazole and pyridazine derivatives possess antimicrobial activity against various pathogens. The compound's thioether functionality may enhance its interaction with microbial targets, leading to increased efficacy against bacterial and fungal strains.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole-containing compounds showed that they significantly inhibited the growth of Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing biological activity .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
